methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a thiazolidine ring structure
Preparation Methods
The synthesis of methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate involves several steps. One common method includes the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid catalyst such as BF3·OEt2 . This reaction proceeds through an S_N2-type ring-opening mechanism, leading to the formation of the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl [(5E)-2,4-dioxo-5-{2-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:
- ((5E)-5-{2-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
- 2-((5E)-5-{4-[(4-CHLOROBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[2-(2-anilino-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-28-19(25)12-23-20(26)17(30-21(23)27)11-14-7-5-6-10-16(14)29-13-18(24)22-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,22,24)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNFQRVHKWBOMD-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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